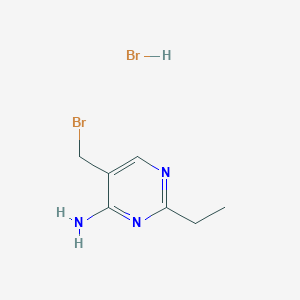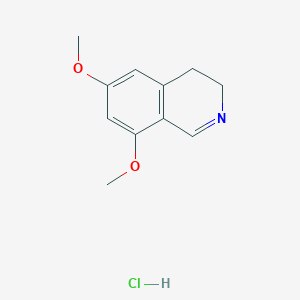
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate is a synthetic derivative of retinol, commonly known as Vitamin A. This compound is characterized by its unique structure, which includes a retinol backbone with a 15-hexadecanoate ester group. It has a molecular formula of C36H60O2 and a molecular weight of 524.86 g/mol
Méthodes De Préparation
The synthesis of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate typically involves the esterification of 4,5-Didehydro-5,6-dihydro-retinol with hexadecanoic acid. The reaction is usually carried out under anhydrous conditions using a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction mixture is then purified through techniques such as column chromatography to obtain the desired product .
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient and consistent production of large quantities of the compound.
Analyse Des Réactions Chimiques
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate has several scientific research applications:
Chemistry: It is used as a model compound for studying esterification and other organic reactions.
Biology: The compound is studied for its potential effects on cellular processes and its role in retinoid signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in dermatology and ophthalmology, due to its structural similarity to retinoids.
Mécanisme D'action
The mechanism of action of 4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate involves its interaction with retinoid receptors in the body. Upon entering the cell, the compound binds to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors that regulate gene expression. This binding leads to the activation or repression of specific genes involved in cellular differentiation, proliferation, and apoptosis .
Comparaison Avec Des Composés Similaires
4,5-Didehydro-5,6-dihydro-retinol 15-Hexadecanoate can be compared to other retinoid derivatives, such as:
Retinol: The parent compound, which is essential for vision and skin health.
Retinoic Acid: A metabolite of retinol that is used in the treatment of acne and other skin conditions.
Retinyl Palmitate: An ester of retinol and palmitic acid, commonly used in cosmetic formulations.
The uniqueness of this compound lies in its specific ester group, which may confer different biological activities and stability compared to other retinoids.
Propriétés
Numéro CAS |
1976029-78-3 |
|---|---|
Formule moléculaire |
C₃₆H₆₀O₂ |
Poids moléculaire |
524.86 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Bromo-3-iodo-2H-pyrazolo[4,3-b]pyridine](/img/structure/B1145657.png)
![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)



